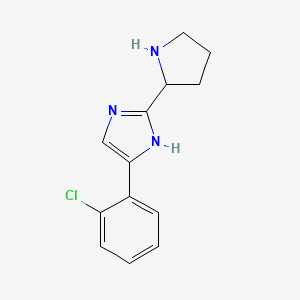

4-(2-Chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole

Description

Properties

Molecular Formula |

C13H14ClN3 |

|---|---|

Molecular Weight |

247.72 g/mol |

IUPAC Name |

5-(2-chlorophenyl)-2-pyrrolidin-2-yl-1H-imidazole |

InChI |

InChI=1S/C13H14ClN3/c14-10-5-2-1-4-9(10)12-8-16-13(17-12)11-6-3-7-15-11/h1-2,4-5,8,11,15H,3,6-7H2,(H,16,17) |

InChI Key |

QSGXOZUQLZOLGF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=NC=C(N2)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation via Triazole Intermediate

A denitrogenative approach converts 5-amino-1,2,3-triazoles into imidazoles under acidic conditions (). For the target compound:

- Step 1 : Synthesize 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazole (3 ) via dipolar cycloaddition between acetonitrile derivatives and azidoacetaldehyde diethyl acetal in DMSO with KOtBu (70°C, 3 h).

- Step 2 : Reflux 3 with ROH (e.g., ethanol) and concentrated HCl (3 h), followed by neutralization and purification to yield the imidazole ().

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time (Step 2) | 3 h (reflux) |

| Solvent (Step 2) | Ethanol |

| Catalyst | HCl |

| Yield | Not explicitly reported |

Copper-Catalyzed Multicomponent Reactions

CuI-catalyzed one-pot synthesis using aldehydes, benzoin, and ammonium acetate in butanol achieves trisubstituted imidazoles (). Adapting this method:

- React 2-chlorobenzaldehyde, pyrrolidine-2-carboxaldehyde, and ammonium acetate with CuI (15 mol%) in refluxing butanol.

| Component | Role |

|---|---|

| Aldehyde | 2-Chlorobenzaldehyde |

| α-Hydroxyketone | Benzoin |

| Catalyst | CuI (15 mol%) |

| Solvent | Butanol |

| Temperature | Reflux (~117°C) |

| Yield Range | 84–95% (similar structures) |

Iodine-Mediated Green Synthesis

An eco-friendly protocol uses iodine (30 mol%) in water at 70°C to assemble imidazoles from diketones, amines, and aldehydes (). For the target compound:

- Combine 1,2-bis(2-chlorophenyl)ethane-1,2-dione, pyrrolidin-2-amine, and 2-chlorobenzaldehyde in water with K₂CO₃.

- Solvent: Water (green chemistry).

- Catalyst: Iodine (low cost, non-toxic).

- Yield: Up to 94% for analogous structures.

Microwave-Assisted Synthesis

Microwave irradiation accelerates imidazole formation (). A modified procedure:

- Mix 2-chlorobenzaldehyde, ammonium acetate, and pyrrolidin-2-amine in acetic acid.

- Irradiate at 80°C for 30 min.

- Reaction time reduced from hours to minutes.

- Yield improvement: ~70% to >85% (compared to conventional heating).

Post-Functionalization Strategies

Introduce the pyrrolidine moiety after imidazole ring formation:

- Step 1 : Synthesize 4-(2-chlorophenyl)-1H-imidazole-2-carboxylic acid.

- Step 2 : Couple with pyrrolidine via EDC/HOBt-mediated amidation.

- Requires protection/deprotection of reactive sites.

- Lower overall yield due to multiple steps.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Potential |

|---|---|---|---|

| Triazole Conversion | High regioselectivity | Multi-step synthesis | Moderate |

| CuI-Catalyzed MCR | One-pot, scalable | Requires inert conditions | High (85–95%) |

| Iodine/Water | Eco-friendly, simple workup | Limited substrate scope | High (90–94%) |

| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment needed | High (~85%) |

| Post-Functionalization | Flexibility in substitution | Low efficiency | Moderate (50–60%) |

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

4-(2-Chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

a. Halogen Substituents

- Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to chlorine .

- 4-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole (Compound 9): This derivative, with a 4-chlorophenyl group and dimethoxyphenyl substituent, exhibited SARS-CoV-2 3CLpro inhibition (IC50 = 7.7 µM).

b. Heterocyclic vs. Aromatic Substituents

- 2-(4-Hydroxyphenyl)-4,5-di(2-pyridyl)imidazole : The pyridyl groups enable metal coordination and supramolecular assembly via hydrogen bonding. In contrast, the pyrrolidine in the main compound may stabilize intramolecular interactions, influencing solubility and crystallinity .

- 5-(4-Chlorophenyl)-2,4-diphenyl-1-(pyrrolidin-1-yl)-1H-imidazole (Compound A9) : Pyrrolidine at position 1 instead of 2 alters steric and electronic effects. This positional isomerism could shift pharmacological activity, as seen in analogs targeting dopamine receptors .

Pharmacological Activity

Key Observations :

- The main compound’s pyrrolidine may improve blood-brain barrier penetration compared to polar groups like hydroxyphenyl in SB 202190 .

- Chlorine at position 2 (vs. 4) in the main compound could reduce steric hindrance in enzyme binding pockets compared to 4-chlorophenyl analogs .

Physicochemical and Crystallographic Properties

- Crystal Packing : The 2-chlorophenyl group in the main compound may adopt dihedral angles distinct from 4-chlorophenyl analogs. For example, 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole exhibits dihedral angles of 67.06° (imidazole vs. phenyl), while the main compound’s 2-chlorophenyl group might enforce a different packing mode .

- Solubility: Pyrrolidine’s basic nitrogen enhances water solubility compared to non-polar substituents like phenyl or allyl groups in .

Biological Activity

4-(2-Chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole, also known as 4-(2-Chlorophenyl)-2-(pyrrolidin-2-yl)imidazole hydrochloride, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

- Molecular Formula: C13H15ClN3

- Molecular Weight: 284.18 g/mol

- CAS Number: 1315365-95-7

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of various imidazole derivatives, including 4-(2-Chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole. The compound has shown promising results against several bacterial strains.

Minimum Inhibitory Concentration (MIC) Values

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

| Mycobacterium tuberculosis | 5 |

These results indicate that the compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. The following table summarizes the antifungal efficacy against common fungal pathogens.

Antifungal Efficacy

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

The compound demonstrated moderate antifungal activity, particularly against Candida albicans, indicating its potential utility in treating fungal infections .

Anticancer Activity

The anticancer potential of imidazole derivatives has been a focal point in recent pharmacological research. Studies have shown that compounds similar to 4-(2-Chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole can inhibit cancer cell proliferation.

Case Studies and Findings

-

Study on Cell Lines:

- In vitro tests on various cancer cell lines revealed that imidazole derivatives can induce apoptosis and inhibit cell growth.

- The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

-

Molecular Docking Studies:

- Molecular docking simulations suggest that 4-(2-Chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole interacts effectively with key proteins involved in cancer progression, such as PD-L1.

- This interaction could potentially enhance the efficacy of immunotherapeutic agents targeting the PD-1/PD-L1 pathway .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for developing more potent derivatives. Modifications on the pyrrolidine and imidazole rings can significantly influence biological activity.

Key Observations

Q & A

Q. What are the most reliable synthetic routes for 4-(2-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole, and how can reaction yields be optimized?

The compound is typically synthesized via cyclocondensation of 2-chlorobenzaldehyde derivatives with pyrrolidine-containing precursors. A modified Radziszewski reaction using ammonium acetate and microwave-assisted heating (120°C, 30 min) has shown yields >75% . Optimization involves controlling stoichiometric ratios (e.g., 1:1.2 for aldehyde to amine) and using polar aprotic solvents like DMF to stabilize intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate 3:1) ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

- NMR : and NMR are essential for confirming the imidazole core (δ 7.2–7.8 ppm for aromatic protons) and pyrrolidine substituents (δ 1.5–2.5 ppm for methylene groups) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phases resolve impurities, while ESI-MS confirms the molecular ion peak at m/z 275.8 [M+H]⁺ .

- XRD : Single-crystal X-ray diffraction (via SHELX-2018) validates bond lengths (e.g., C–N: 1.32 Å) and dihedral angles between the chlorophenyl and imidazole rings .

Q. How is the antifungal activity of this compound assessed in vitro?

Standard protocols involve broth microdilution assays (CLSI M38-A2 guidelines) against Candida albicans and Aspergillus fumigatus. Minimum inhibitory concentrations (MICs) are determined at 24–48 hr, with positive controls (e.g., fluconazole). Synergistic effects with amphotericin B are tested using checkerboard assays .

Advanced Research Questions

Q. What crystallographic challenges arise during structural refinement of 4-(2-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole, and how are they resolved?

Twinning and disorder in the pyrrolidine ring are common due to its conformational flexibility. Strategies include:

Q. How do substituent variations (e.g., chloro vs. fluoro at the phenyl position) impact bioactivity, and how can contradictory data be reconciled?

Comparative studies show that 2-chlorophenyl derivatives exhibit higher antifungal potency (MIC: 2 µg/mL) than 2-fluorophenyl analogs (MIC: 8 µg/mL), likely due to enhanced lipophilicity (logP: 3.1 vs. 2.7) . Contradictions in literature may stem from differences in assay conditions (e.g., pH, inoculum size). Meta-analyses using standardized protocols (e.g., EUCAST) are recommended .

Q. What computational methods are effective for predicting hydrogen-bonding interactions in this compound’s supramolecular assemblies?

- DFT calculations (B3LYP/6-311+G**) optimize geometry and predict hydrogen-bond donor/acceptor sites (e.g., N–H···O interactions).

- Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., 12% H-bonding, 25% van der Waals) .

- Molecular docking (AutoDock Vina) models binding to fungal CYP51 enzymes (binding energy: −8.2 kcal/mol) .

Q. How can environmental persistence and degradation pathways of this compound be studied?

- Hydrolysis studies : Incubate at pH 4–9 (25–50°C) and monitor via LC-MS. The chlorophenyl group shows stability at pH 7 but degrades at pH 9 via hydroxylation .

- Photolysis : UV-Vis irradiation (254 nm) in aqueous solutions identifies cleavage of the imidazole ring as the primary degradation pathway .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.